molecular formula C11H9N7O2 B3732155 (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME

(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME

Cat. No.: B3732155
M. Wt: 271.24 g/mol
InChI Key: NSTLYIYGJOOLQU-KAMYIIQDSA-N
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Description

(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME is a complex organic compound that features both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This often involves a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The two heterocyclic rings are then coupled through a suitable linker, often involving a carbonyl group.

    Oxime Formation: The final step involves the conversion of a carbonyl group to an oxime using hydroxylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxime moiety.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amines are the major products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s heterocyclic rings are known for their antimicrobial properties.

    Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting various diseases.

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE
  • (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE HYDRAZONE

Uniqueness

  • Structural Features : The presence of both oxadiazole and triazole rings in a single molecule is relatively unique.
  • Chemical Properties : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
  • Biological Activity : Its potential as an antimicrobial and enzyme inhibitor sets it apart from similar compounds.

Properties

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(4-phenyltriazol-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2/c12-10-9(15-20-16-10)11(14-19)18-6-8(13-17-18)7-4-2-1-3-5-7/h1-6,19H,(H2,12,16)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTLYIYGJOOLQU-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C(=NO)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(N=N2)/C(=N\O)/C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Reactant of Route 2
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Reactant of Route 3
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Reactant of Route 4
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Reactant of Route 5
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Reactant of Route 6
Reactant of Route 6
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME

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